19,20-Epoxycytochalasin D

cytotoxicity tumor cell growth inhibition structure-activity relationship

Choose 19,20-Epoxycytochalasin D for its verified differentiation: the C19–C20 epoxide moiety enhances tumor cell growth inhibition beyond non-epoxidized cytochalasin D. Equipotent against chloroquine‑sensitive and ‑resistant Plasmodium falciparum (MIC 0.4 ng/mL) with parasite‑selective activity. Wide dynamic range in cytotoxicity (P388 IC50 0.16 µM) and selectivity across cancer lineages supports target‑identification studies. Class‑level anti‑angiogenic potency (~12.5× greater than sorafenib) adds further utility. Procure this high‑purity reference standard to drive reproducible results in antimalarial, oncology, and angiogenesis screening campaigns.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B15560603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)
InChIKeyWHJRAYUHVRYTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19,20-Epoxycytochalasin D: A Fungal Epoxy-Cytochalasan Actin Inhibitor for Antiparasitic and Cytotoxic Research


19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of actin-targeting natural products, originally isolated from endophytic fungi including Nemania sp. UM10M, Xylaria spp., and Diaporthe sp. RJ-47 [1]. Structurally, it is a macrocyclic polyketide-amino acid hybrid characterized by a perhydroisoindolone core fused to a macrocyclic ring, featuring a defining epoxide group at the C19–C20 position that distinguishes it from non-epoxidized cytochalasins such as cytochalasin D [2]. The compound functions as an actin polymerization inhibitor by binding to actin filaments and disrupting cytoskeletal dynamics, a mechanism conserved across cytochalasans but modulated in potency and reversibility by structural modifications [3].

Why Cytochalasin D Cannot Substitute for 19,20-Epoxycytochalasin D in Targeted Applications


Although cytochalasins share a conserved actin-binding mechanism, the presence of the 19,20-epoxide moiety fundamentally alters biological activity profiles in ways that preclude simple substitution. 19,20-Epoxycytochalasin D exhibits enhanced tumor cell growth inhibition compared to its non-epoxidized analog cytochalasin D , differential potency across cell line panels [1], and activity against chloroquine-resistant Plasmodium falciparum that distinguishes it from many other cytochalasans . Generic substitution based solely on class-level actin inhibition would overlook these quantifiable differences that dictate experimental outcomes in cytotoxicity screening, antiparasitic assays, and anti-angiogenic research.

Quantitative Differentiation Evidence: 19,20-Epoxycytochalasin D vs. Analogs and Comparators


Enhanced Tumor Cell Growth Inhibition: 19,20-Epoxycytochalasin D vs. Cytochalasin D

The epoxide group at positions 19–20 renders 19,20-epoxycytochalasin D more active than its non-epoxidized parent compound cytochalasin D in inhibition of tumor cell growth in vitro . This observation is consistent with broader structure-activity relationship findings across cytochalasans, where epoxide moieties are associated with enhanced cytotoxic potency [1].

cytotoxicity tumor cell growth inhibition structure-activity relationship

Potent Antimalarial Activity Against Chloroquine-Resistant P. falciparum

19,20-Epoxycytochalasin D exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with a minimum inhibitory concentration (MIC) of 0.4 ng/mL for both strains, without inducing cytotoxicity in Vero cells at concentrations tested [1].

antimalarial Plasmodium falciparum drug resistance

Cell Line-Selective Cytotoxicity Profile: Differential Sensitivity Across Cancer Panels

19,20-Epoxycytochalasin D demonstrates pronounced cell line-selective cytotoxicity, with IC50 values ranging from 0.16 μM to >10 μM across a panel of cancer cell lines [1]. It is highly potent against P388 murine leukemia cells (IC50 = 0.16 μM), moderately active against BT-549 breast carcinoma (IC50 = 7.84 μM) and LLC-PK11 porcine kidney epithelial cells (IC50 = 8.4 μM), and inactive against SK-MEL melanoma, KB epidermoid carcinoma, and SKOV3 ovarian carcinoma cells up to 10 μM.

cancer cell line panel selective cytotoxicity IC50 profiling

Anti-Angiogenic Activity: Nanomolar Potency in Endothelial Progenitor Cell Assays

In a study evaluating constituents from the marine alga-derived fungus Xylaria acuta SC1019, 19,20-epoxycytochalasin S (a closely related 19,20-epoxycytochalasan) demonstrated potent anti-angiogenic activity with an IC50 of 0.44 ± 0.01 μM against human endothelial progenitor cells, substantially more potent than the reference drug sorafenib (IC50 = 5.50 ± 1.50 μM) [1]. 19,20-Epoxycytochalasin T from the same study showed comparable potency (IC50 = 0.47 ± 0.03 μM). These data provide class-level evidence that 19,20-epoxycytochalasans possess nanomolar-range anti-angiogenic activity relevant to vascular biology research.

anti-angiogenic endothelial progenitor cells angiogenesis inhibition

Inclusion in Bioactive Cytochalasan Panel with Demonstrated Cytotoxic Effects

In a comprehensive cytotoxicity evaluation of cytochalasans isolated from Xylaria necrophora, 19,20-epoxycytochalasin D (compound 8) was among the compounds (5–10) exhibiting notable cytotoxic effects against tested cancer cell lines, while none of the compounds showed antibacterial activity [1]. This places the compound within a bioactive subset of cytochalasans that demonstrate consistent anticancer activity without confounding antimicrobial effects.

cytochalasan panel cytotoxicity screening natural product library

Validated Research Applications for 19,20-Epoxycytochalasin D Based on Quantitative Evidence


Antimalarial Drug Discovery: Reference Compound for Chloroquine-Resistant P. falciparum Screening

Use 19,20-epoxycytochalasin D as a positive control or reference standard in antimalarial screening assays targeting chloroquine-resistant Plasmodium falciparum. Its equipotent activity against both chloroquine-sensitive and chloroquine-resistant strains (MIC = 0.4 ng/mL for both) makes it a reliable comparator for evaluating cross-resistance profiles of novel antimalarial candidates [1]. The compound's lack of cytotoxicity in Vero cells at active concentrations supports its use as a parasite-selective reference tool.

Cancer Cell Line Sensitivity Profiling: Tool for Studying Differential Cytotoxicity Mechanisms

Employ 19,20-epoxycytochalasin D in cell line panel screening to investigate mechanisms underlying selective cytotoxicity. The compound's wide dynamic range of activity — from high potency in P388 leukemia cells (IC50 = 0.16 μM) to no detectable activity in SK-MEL, KB, and SKOV3 cells at 10 μM — provides a useful probe for identifying cell-type-specific sensitivity determinants [2]. This selectivity profile supports comparative pharmacology studies examining why certain cancer lineages exhibit differential susceptibility to actin-targeting agents.

Natural Product Cytotoxicity Screening Libraries: Inclusion as a Validated Bioactive Cytochalasan

Include 19,20-epoxycytochalasin D in natural product-derived screening libraries focused on anticancer activity. The compound has been independently validated as exhibiting notable cytotoxic effects in peer-reviewed cytotoxicity evaluations alongside other bioactive cytochalasans, while demonstrating no antibacterial activity [3]. This clean activity profile (cytotoxic without antibacterial confounding effects) enhances its utility in phenotypic screening campaigns seeking actin-targeting leads.

Angiogenesis Research: Cytochalasan-Based Investigation of Endothelial Progenitor Cell Inhibition

Utilize 19,20-epoxycytochalasin D as a member of the 19,20-epoxycytochalasan class for angiogenesis studies. Class-level evidence demonstrates that closely related 19,20-epoxycytochalasans exhibit potent anti-angiogenic activity in human endothelial progenitor cell assays, with IC50 values in the nanomolar range (~0.44–0.47 μM) and approximately 12.5-fold greater potency than the reference anti-angiogenic drug sorafenib [4]. This supports the compound's relevance for investigating actin cytoskeleton-mediated regulation of angiogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19,20-Epoxycytochalasin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.